molecular formula C16H28N2O11 B13841391 GlcNAc(a1-4)a-GalNAc

GlcNAc(a1-4)a-GalNAc

Cat. No.: B13841391
M. Wt: 424.40 g/mol
InChI Key: CDOJPCSDOXYJJF-KDUSXDOASA-N
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Description

2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose is a complex carbohydrate derivative. It is a disaccharide composed of two monosaccharides: 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose. This compound is significant in various biological processes and has applications in scientific research, particularly in the fields of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose typically involves the glycosylation of 2-acetamido-2-deoxy-D-galactose with 2-acetamido-2-deoxy-D-glucose. The reaction is often catalyzed by a glycosyltransferase enzyme, which facilitates the formation of the glycosidic bond between the two monosaccharides. The reaction conditions usually include an aqueous buffer solution, a suitable temperature (often around 37°C), and the presence of divalent metal ions such as magnesium or manganese to enhance enzyme activity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve microbial fermentation processes. Specific strains of bacteria or yeast that express the necessary glycosyltransferase enzymes can be cultured in bioreactors. The fermentation broth is then processed to isolate and purify the desired disaccharide. This method allows for large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and their derivatives.

    Substitution: Acetylated or benzoylated derivatives.

Scientific Research Applications

Biochemical Characteristics

Glycosylation and Post-Translational Modifications

GlcNAc(a1-4)a-GalNAc is involved in glycosylation processes, particularly in the formation of O-linked glycoproteins. O-linked N-acetylglucosamine (O-GlcNAc) modification occurs on serine and threonine residues of proteins, influencing numerous cellular functions including signaling pathways, transcriptional regulation, and protein stability. This modification is crucial for maintaining cellular homeostasis and is implicated in various diseases .

Applications in Disease Mechanisms

Cancer Research

Research indicates that aberrant glycosylation patterns, including those involving this compound, are associated with tumor malignancy. For instance, the presence of LacdiNAc (β-d-GalNAc-[1→4]-d-GlcNAc) has been linked to increased malignancy in several cancer types such as leukemia, prostate, pancreatic, ovarian, and liver cancers. This suggests that targeting glycosylation pathways could provide new therapeutic strategies for cancer treatment .

Diabetes and Neurodegenerative Diseases

Changes in O-GlcNAcylation levels have been correlated with metabolic disorders like diabetes and neurodegenerative diseases. The dysregulation of this modification can lead to altered protein function and contribute to disease pathology. Thus, this compound serves as a potential biomarker for these conditions and may offer insights into therapeutic interventions aimed at restoring normal glycosylation patterns .

Therapeutic Applications

Drug Development

The manipulation of O-GlcNAcylation presents opportunities for drug development. Compounds that can modulate the activity of O-GlcNAc transferases or hydrolases may serve as therapeutic agents for diseases characterized by abnormal glycosylation. For example, inhibitors targeting the enzymes responsible for adding or removing O-GlcNAc could be developed to treat conditions like cancer or neurodegeneration .

Diagnostics

The presence of specific glycan structures, including those formed by this compound, can be utilized in diagnostic assays. The identification of glycan biomarkers in serum or tissue samples may enhance early detection of diseases such as cancer or metabolic disorders .

Case Studies

Study Findings Implications
O-GlcNAc Atlas (2021) Compiled data on over 4571 O-GlcNAc modified proteins across various species.Provides a comprehensive resource for understanding the role of O-GlcNAc in health and disease .
Glycosylation Patterns in Cancer (2020) Identified specific glycosylation changes associated with tumor progression.Suggests potential targets for therapeutic intervention in malignancies .
Metabolic Chemical Modifications (2023) Investigated the effects of altered glycosylation on metabolic pathways.Highlights the importance of GlcNAc modifications in metabolic diseases .

Mechanism of Action

The mechanism of action of 2-acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds in glycoproteins and glycolipids. These interactions are crucial for various cellular processes, including cell signaling, adhesion, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-deoxy-D-glucose: A monosaccharide component of the disaccharide.

    2-Acetamido-2-deoxy-D-galactose: Another monosaccharide component of the disaccharide.

    N-Acetylglucosamine: A related compound involved in the synthesis of glycoproteins and glycolipids.

Uniqueness

2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose is unique due to its specific glycosidic linkage and the presence of two acetamido groups. This structure confers distinct biochemical properties, making it a valuable tool in studying glycosylation and its role in various biological processes.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing GlcNAc(α1-4)α-GalNAc with high stereochemical purity?

  • Methodological Answer : Synthesis requires precise control of glycosylation conditions. Enzymatic methods using glycosyltransferases (e.g., β1-4 galactosyltransferases) offer stereochemical fidelity, while chemical synthesis employs trichloroacetimidate donors with Lewis acid catalysts (e.g., TMSOTf) under anhydrous conditions. Optimize pH (6.5–7.5) and temperature (25–37°C) to minimize side reactions. Validate purity via HPLC or MALDI-TOF .

Q. How can structural characterization of GlcNAc(α1-4)α-GalNAc be performed using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H, ¹³C, 2D HSQC) to resolve anomeric protons (δ 5.0–5.5 ppm for α-linkages) and glycosidic bonds. Vibrational spectroscopy (FTIR) identifies key functional groups (e.g., C=O stretch at 1650 cm⁻¹ for acetamido groups). Mass spectrometry (ESI-MS/MS) confirms molecular weight and fragmentation patterns .

Q. What biological recognition roles does GlcNAc(α1-4)α-GalNAc play in pathogen-host interactions?

  • Methodological Answer : This disaccharide may act as a ligand for lectin receptors (e.g., galectins or C-type lectins) on immune cells. Use glycan microarrays or surface plasmon resonance (SPR) to screen binding affinities. In vitro infection models (e.g., bacterial adhesion assays) can validate its role in pathogen attachment .

Advanced Research Questions

Q. How to resolve contradictions in enzymatic vs. chemical synthesis yields for GlcNAc(α1-4)α-GalNAc?

  • Methodological Answer : Enzymatic synthesis often achieves >80% yield but requires costly cofactors. Chemical methods may yield 50–70% due to competing side reactions (e.g., aglycone transfer). Compare reaction kinetics (e.g., via LC-MS time-course studies) and optimize protecting group strategies (e.g., benzyl vs. acetyl) to suppress undesired pathways .

Q. How to design experiments analyzing the transglycosylation activity observed during GlcNAc(α1-4)α-GalNAc degradation?

  • Methodological Answer : Incubate the compound with chitinases or hexosaminidases and monitor products via HPLC or TLC. Radiolabeled substrates (³H/¹⁴C-GlcNAc) can track transglycosylation products. Mutagenesis of catalytic residues (e.g., Glu → Ala) in enzymes helps confirm mechanistic pathways .

Q. What computational models predict glycan structures like GlcNAc(α1-4)α-GalNAc from glycosyltransferase activities?

  • Methodological Answer : Use hierarchical clustering (Ward’s method) of reaction patterns from glycan databases. Train machine learning models (e.g., random forests) on gene expression data linked to glycosyltransferase activities. Validate predictions using glycan structural databases like GlyTouCan .

Q. How does lithium ion coordination affect the conformational analysis of GlcNAc(α1-4)α-GalNAc using vibrational spectroscopy?

  • Methodological Answer : Lithium adducts stabilize the ⁴C₁ chair conformation, as shown by gas-phase IR spectroscopy coupled with DFT calculations. Compare experimental spectra (e.g., O-H stretches at 3500 cm⁻¹) to simulated spectra of lithiated vs. non-lithiated forms to identify coordination-induced shifts .

Q. What strategies validate radiolabel incorporation in GlcNAc(α1-4)α-GalNAc metabolic studies?

  • Methodological Answer : Use [³H]- or [¹⁴C]-labeled GlcNAc precursors in cell culture. Purify metabolites via size-exclusion chromatography and quantify radioactivity with scintillation counting. Confirm specificity by comparing results with enzyme knockout models or competitive inhibition assays .

Properties

Molecular Formula

C16H28N2O11

Molecular Weight

424.40 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14+,15+,16-/m1/s1

InChI Key

CDOJPCSDOXYJJF-KDUSXDOASA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O

Origin of Product

United States

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